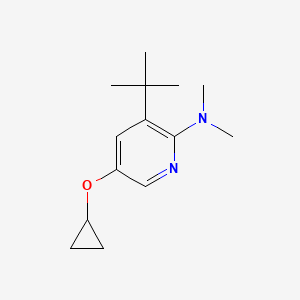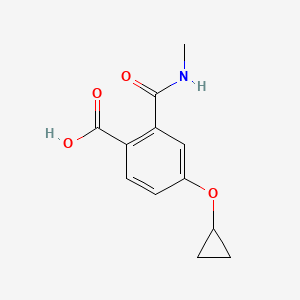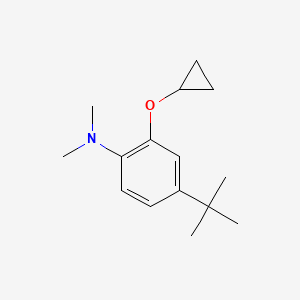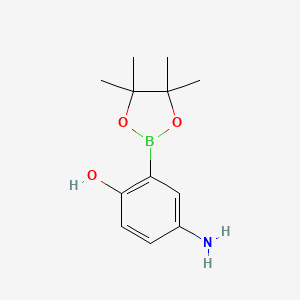
5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound belongs to the sulfonamide class, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to it. Industrial production methods often utilize oxidative coupling of thiols and amines, which streamlines synthetic routes and reduces waste generation .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, it inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death.
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-4-ethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-ethylpyridine-3-sulfonamide: This compound has a similar structure but with the positions of the cyclopropoxy and ethyl groups swapped.
Sulfonamides: These compounds share the sulfonamide functional group and have similar biological activities.
The uniqueness of this compound lies in its specific molecular structure, which gives it distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2O3S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-2-8-9(15-7-3-4-7)5-12-6-10(8)16(11,13)14/h5-7H,2-4H2,1H3,(H2,11,13,14) |
Clé InChI |
NHJVPCBPNSUBJU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















